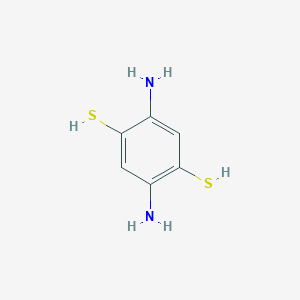

2,5-Diaminobenzene-1,4-dithiol

Description

Structure

3D Structure

Properties

CAS No. |

15657-79-1 |

|---|---|

Molecular Formula |

C6H8N2S2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

2,5-diaminobenzene-1,4-dithiol |

InChI |

InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |

InChI Key |

AHUNLCWALDZRQE-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1S)N)S)N |

Canonical SMILES |

C1=C(C(=CC(=C1S)N)S)N |

Origin of Product |

United States |

Foundational & Exploratory

2,5-Diaminobenzene-1,4-dithiol chemical properties and structure

Topic: 2,5-Diaminobenzene-1,4-dithiol (DABDT) Chemical Properties and Structure Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Technical Deep Dive & Handling Guide

Executive Summary

This compound (DABDT), most commonly handled as its dihydrochloride salt (DABDT·2HCl , CAS: 75464-52-7 ), represents a cornerstone ligand in the field of coordination chemistry and materials science. Unlike standard organic linkers, DABDT possesses a unique "redox-non-innocent" electronic structure. Its ability to form square-planar metal-bis(dithiolene) complexes allows for the creation of 2D Metal-Organic Frameworks (MOFs) with metallic conductivity and high charge mobility.

For drug development professionals, DABDT offers a potent scaffold for chelation therapy and the synthesis of bioactive heterocycles (e.g., benzobisthiazoles). However, its extreme susceptibility to oxidative polymerization requires rigorous inert-atmosphere handling. This guide outlines the structural physics, a validated synthesis protocol, and the critical handling measures required to utilize this molecule effectively.

Molecular Architecture & Electronic Properties[1]

Structural Isomerism and Tautomers

The utility of DABDT stems from its ability to access multiple oxidation states. In its neutral form, it exists in equilibrium between a benzenoid form and a quinoid form upon coordination.

-

Benzenoid Form: Aromatic, stable in salt form.

-

Quinoid Form: Loss of aromaticity, double-bond character on C=N and C=S. This form is dominant in conductive MOFs (e.g., Ni-DABDT), facilitating delocalized electron transport across the 2D sheet.

Key Physical Properties (DABDT·2HCl):

| Property | Value | Notes |

|---|---|---|

| Formula | C₆H₁₀Cl₂N₂S₂ | Dihydrochloride salt |

| MW | 245.20 g/mol | Free base: 172.27 g/mol |

| Appearance | White to off-white powder | Darkens (yellow/brown) upon oxidation |

| Solubility | DMSO, DMF, Water (partial) | Insoluble in non-polar solvents |

| pKa | ~5.5 (Thiol), ~3.0 (Ammonium) | Estimates based on analogs |

| Stability | High Air Sensitivity | Rapidly oxidizes to disulfides/polymers |

Redox-Active Signaling Pathway (DOT Diagram)

The following diagram illustrates the redox interconversion that enables conductivity in DABDT-based materials.

Caption: Redox progression of the DABDT ligand core from insulating benzenoid to conductive quinoid states.

Validated Synthesis Protocol

Causality: Direct synthesis from phenylenediamine is prone to over-sulfuration and inseparable byproducts. The "Gold Standard" method utilizes the hydrolytic ring-opening of a benzobisthiazole precursor. This ensures the correct 2,5-regiochemistry and protects the thiol groups until the final step.

Reaction Scheme (DOT Diagram)

Caption: Step-wise synthesis ensuring regioselectivity via the thiazole intermediate.

Detailed Methodology

Safety Warning: Perform all steps involving bromine and thiols in a fume hood. The final product is air-sensitive; filtration should ideally be performed under inert gas (Schlenk line) or rapidly transferred to a vacuum desiccator.

Step 1: Synthesis of the Bis(thiazole) Intermediate[1]

-

Suspend p-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Add ammonium thiocyanate (30.4 g, 0.4 mol) and cool to 10°C.

-

Dropwise add a solution of bromine (32 g, 0.2 mol) in acetic acid (50 mL) over 1 hour. Reasoning: Slow addition prevents runaway exothermic bromination.

-

Heat the mixture to 85°C for 4 hours. A yellow precipitate forms.

-

Filter hot, wash with acetic acid, then water.

-

Resuspend the solid in hot water, neutralize with ammonium hydroxide to pH 9, filter, and dry.

-

Yield: ~80% of 2,6-diaminobenzo[1,2-d:4,5-d']bis(thiazole).

-

Step 2: Hydrolysis to DABDT·2HCl

-

Suspend the bis(thiazole) (5.0 g) in a 50% w/w KOH solution (60 mL).

-

Reflux under Argon/Nitrogen for 12 hours. Reasoning: Strong base is required to cleave the robust thiazole ring.

-

Cool the mixture to 0°C under inert atmosphere.

-

Carefully acidify with concentrated HCl until pH < 1. The solution will foam (H₂S release possible—trap exhaust).

-

Critical Step: Filter under nitrogen or argon. Wash with degassed concentrated HCl (cold).

-

Dry under high vacuum at room temperature. Store in a glovebox.

Applications in Coordination Chemistry & Drug Development

Conductive 2D MOFs (The "Ni-DABDT" Class)

DABDT is the ligand of choice for synthesizing M-DABDT (M = Ni, Cu, Co) coordination polymers. These materials exhibit electrical conductivity values up to 100 S/cm , rivaling doped silicon.

-

Mechanism: The metal ion coordinates to the S and N atoms, forming a square planar geometry. These units stack (π-π interactions) or form extended 2D sheets where charge carriers are delocalized over the "metal-dithiolene" bands.

-

Protocol Insight: Synthesis of these MOFs is strictly solvothermal or interfacial under inert gas. Oxygen exposure leads to insulating metal oxides and disulfide ligand byproducts.

Biological & Pharmaceutical Relevance

While primarily a materials precursor, DABDT has specific relevance to drug discovery:

-

Chelation Therapy: The ortho-aminothiol motif is a powerful chelator for heavy metals (Hg, Pb, As). It mimics the binding site of metallothioneins.

-

Heterocycle Scaffold: DABDT is the immediate precursor to benzo-bis(thiadiazoles) and benzo-bis(oxazoles) , which are pharmacophores in anti-tumor and antimicrobial screening libraries.

-

Toxicity:

-

Acute Toxicity: Category 4 (Oral/Dermal/Inhalation).

-

Target Organs: Mucous membranes, respiratory tract.

-

Handling: Double-gloving and N95/P100 respiratory protection are mandatory during weighing.

-

References

-

Cui, X., et al. (2018). "Conductive 2D Metal-Organic Frameworks for Electrochemical Energy Storage." Nature Communications. Link

-

Kambe, T., et al. (2013). "Redox Control and High Conductivity in a 2D Metal–Organic Framework." Journal of the American Chemical Society. Link

-

Inbasekaran, M., et al. (1991). "A Convenient Synthesis of 2,5-Diamino-1,4-benzenedithiol." Organic Preparations and Procedures International. Link

-

PubChem. (2024). "this compound Dihydrochloride Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2,5-Diamino-1,4-benzenedithiol dihydrochloride." Link

Sources

- 1. JP2014101316A - METHOD OF MANUFACTURING BENZO[1,2-d;4,5-d']BISTHIAZOLE COMPOUND - Google Patents [patents.google.com]

- 2. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 3. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

DABDT Ligand for Conductive Metal-Organic Frameworks: A Technical Guide

Executive Summary

The ligand 2,5-diamino-1,4-benzenedithiol (DABDT) represents a critical convergence point in the design of electrically conductive Metal-Organic Frameworks (MOFs). Unlike its purely sulfur-based analogs (like benzenehexathiol) or purely nitrogen-based analogs (like hexaiminotriphenylene), DABDT offers a heteroatomic coordination environment (

This guide details the technical mastery required to synthesize, assemble, and utilize DABDT-based MOFs. For drug development professionals, the value lies not just in the material's conductivity, but in its ability to serve as a high-fidelity electrochemical transducer for biosensing applications.

Part 1: Molecular Architecture & Design Principles

The Heteroatomic Advantage

The DABDT ligand creates a unique coordination sphere known as the bis(diimino)dithiolene metal complex when polymerized.

-

Redox Non-Innocence: The ligand itself is redox-active. It can exist in three oxidation states (reduced, semiquinone, oxidized), allowing for "hopping" charge transport mechanisms.

-

Orbital Overlap: The Sulfur (

) atoms provide large -

Functional Handles: The Amino (

) groups are not just structural; they provide hydrogen-bonding sites for analyte recognition (e.g., interacting with NO

Structural Topology

When coordinated with square-planar metals (like Ni

Part 2: Synthesis of the DABDT Ligand

Warning: DABDT is highly susceptible to oxidative polymerization (forming disulfides) in air. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Precursor Selection

The most robust route utilizes 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole as the stable precursor. Direct synthesis from benzenedithiol is prone to low yields and purity issues.

Synthesis Protocol (Step-by-Step)

Reagents:

-

2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole (

) -

Potassium Hydroxide (KOH)

-

Degassed Water

-

Hydrochloric Acid (HCl)

Workflow:

-

Hydrolysis: Suspend the bisthiazole precursor in degassed 5M KOH solution.

-

Reflux: Heat to reflux (100°C) for 12–24 hours under Argon. The thiazole rings open to form the thiolate/amine species.

-

Filtration: Filter the hot solution under Argon to remove unreacted solids.

-

Acidification: Cool the filtrate and acidify with degassed HCl to pH < 1. The DABDT ligand will precipitate as the dihydrochloride salt (

). -

Isolation: Filter the precipitate, wash with degassed ethanol/ether, and dry under vacuum. Store in a glovebox immediately.

Visualization of Synthesis Pathway

Caption: Synthetic pathway from bisthiazole precursor to DABDT ligand, highlighting the critical inert atmosphere requirement.

Part 3: MOF Assembly (Ni-DABDT)

Method A: Solvothermal Synthesis (Bulk Powder)

Best for generating large quantities for bulk conductivity measurements or catalytic inks.

-

Preparation: Dissolve

in degassed water/DMF (1:1). -

Ligand Addition: Add DABDT ligand to the metal solution.

-

Coordination: Heat to 85°C for 12 hours. The solution typically turns dark black/blue, indicating the formation of the charge-transfer complex.

-

Workup: Filter, wash extensively with water and acetone to remove unreacted ions.

Method B: Interfacial Synthesis (Thin Film)

Best for sensor fabrication and device integration .

-

Phase 1 (Aqueous): Dissolve

and DABDT in water. -

Phase 2 (Organic): Layer a solution of benzene or dichloromethane on top.

-

Assembly: The MOF film grows at the liquid-liquid interface over 24-48 hours.

-

Transfer: The film can be scooped onto a substrate (e.g., interdigitated electrode) for direct device usage.

Part 4: Electronic Properties & Characterization

DABDT-MOFs are defined by their "Dual-Pathway" conductivity.

Conductivity Mechanisms

| Mechanism | Description | Structural Basis |

| Through-Bond | Delocalization of electrons along the 2D sheet. | Strong |

| Through-Space | Hopping of charge carriers between stacked layers. |

Key Characterization Metrics

To validate the quality of your DABDT-MOF, ensure your data meets these benchmarks:

-

PXRD: Look for a strong low-angle peak (typically

) corresponding to the (100) plane of the honeycomb lattice. -

XPS: Confirm the presence of Ni(II) and the specific binding energies for Metal-S and Metal-N bonds.

-

Conductivity:

-

Pellet (Bulk):

to -

Thin Film: Can reach

S/cm depending on crystallinity.

-

Part 5: Applications in Sensing & Bio-Interfaces

For the drug development and biosensing audience, this is the critical application layer.

Chemiresistive Sensing

DABDT-MOFs change their electrical resistance upon exposure to specific analytes. The amino group (

-

Target Analytes: NO, NO

, NH -

Mechanism: Charge transfer from the analyte to the MOF backbone alters the carrier density (doping effect), causing a measurable change in resistance.

Electrochemical Biosensing (Transducers)

DABDT-MOFs serve as excellent electrode modifiers for detecting biomarkers (e.g., glucose, dopamine).

-

Workflow:

-

Coat Glassy Carbon Electrode (GCE) with Ni-DABDT ink.

-

Immobilize enzyme (e.g., Glucose Oxidase) via cross-linking to the pendant

groups of the ligand. -

Result: The conductive MOF acts as a "molecular wire," shuttling electrons from the enzyme's active site to the electrode surface, significantly lowering the detection limit compared to standard carbon electrodes.

-

Sensing Mechanism Diagram

Caption: Signal transduction pathway for a DABDT-MOF chemiresistive sensor.

References

-

Synthesis of DABDT Ligand Precursors

-

Mthembu, S. N., et al. (2019). "2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents." Organic Letters. Link

- Note: While the above paper discusses a specific derivative, the core hydrolysis of benzobisthiazole is the found

-

-

Conductive MOF Fundamentals (Ni-Dithiolene/Diimine systems)

-

Kambe, T., et al. (2014).[1] "Redox Control and High Conductivity of Nickel Bis(dithiolene) Complex π-Nanosheet." Journal of the American Chemical Society. Link

-

Sheberla, D., et al. (2014).[1] "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a New Graphene Analog." Journal of the American Chemical Society. Link

-

-

Sensing Applications

-

Campbell, M. G., et al. (2015).[2] "Chemiresistive Sensor Arrays from Conductive 2D Metal–Organic Frameworks." Journal of the American Chemical Society. Link

-

Ko, M., et al. (2018).[3] "Chemiresistive Sensing of Volatile Organic Compounds with a Conductive 2D Metal–Organic Framework." ACS Applied Materials & Interfaces. Link

-

-

Biosensing Context

-

Li, M., et al. (2021). "Recent Advances in Metal-Organic Framework-Based Electrochemical Biosensing Applications." Frontiers in Bioengineering and Biotechnology. Link

-

Sources

Technical Guide: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride

This is an in-depth technical guide on 2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT·2HCl) , designed for researchers and drug development professionals.

CAS: 75464-52-7 Focus: Synthesis, Polymerization Kinetics, and Handling Protocols Version: 1.0

Executive Summary

2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT[1][2][3]·2HCl) is a critical aromatic monomer used primarily in the synthesis of Poly(p-phenylenebenzobisthiazole) (PBZT or PBT) , a class of rigid-rod polymers renowned for superior thermal stability, high tensile modulus, and resistance to aggressive chemical environments.

Unlike aliphatic dithiols used in protein folding (e.g., DTT), DABDT is a precursor for conjugated systems. Its dihydrochloride salt form is essential for storage and handling, as the free base is highly susceptible to rapid oxidative polymerization in air, forming insoluble disulfide networks. This guide details the rigorous synthesis of the monomer, its polymerization into PBZT, and the mandatory inert-atmosphere handling protocols.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 2,5-Diamino-1,4-benzenedithiol dihydrochloride |

| Synonyms | 2,5-Dimercapto-1,4-phenylenediamine dihydrochloride; DABDT·2HCl |

| CAS Number | 75464-52-7 |

| Molecular Formula | C₆H₁₀Cl₂N₂S₂ |

| Molecular Weight | 245.19 g/mol |

| Appearance | White to pale yellow crystalline powder (darkens upon oxidation) |

| Solubility | Soluble in dilute HCl, degassed water; reacts/decomposes in basic media. |

| Melting Point | >210 °C (dec.) |

| Oxidation Sensitivity | Extreme. Rapidly converts to poly-disulfides in air/neutral pH. |

Monomer Synthesis Protocol

Objective: Synthesis of high-purity DABDT·2HCl from p-phenylenediamine (PPD) via the Herz reaction pathway. Mechanism: The synthesis leverages the electrophilic attack of sulfur monochloride on PPD to form a bis-Herz salt (dithiazolium species), which is subsequently hydrolyzed and reduced.

Reagents Required[5][9][10][11][12][13]

-

p-Phenylenediamine (PPD)

-

Sulfur monochloride (S₂Cl₂)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)[4]

-

Zinc powder (Zn)

-

Concentrated Hydrochloric Acid (HCl)[4]

Step-by-Step Methodology

Phase 1: Formation of the Bis-Herz Salt

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (Argon).

-

Solvation: Dissolve p-phenylenediamine in glacial acetic acid at room temperature.

-

Thionation: Add Sulfur monochloride (S₂Cl₂) dropwise. Caution: Exothermic reaction with evolution of HCl gas.

-

Heating: Heat the mixture to 60–70°C for 4 hours. A bulky yellow-orange precipitate (the bis-1,2,3-dithiazolium chloride salt) will form.

-

Isolation: Filter the salt under inert atmosphere. Wash with dry benzene or hexane to remove excess S₂Cl₂. Do not expose to moisture.

Phase 2: Hydrolysis and Reduction[5]

-

Hydrolysis: Suspend the Herz salt in ice-cold water. Add NaOH slowly to maintain pH > 13. The dithiazolium ring opens to form the alkali thiolate.

-

Filtration: Filter off elemental sulfur and impurities.

-

Reduction: To the filtrate, add Zinc powder and heat to 90°C for 1 hour to ensure all disulfide linkages are reduced to thiols.

-

Acidification (Critical Step):

Phase 3: Purification

-

Recrystallization: Recrystallize immediately from deaerated (degassed) 4M HCl.

-

Drying: Dry the crystals in a vacuum oven at 60°C over P₂O₅.

-

Storage: Seal in ampoules under Argon.

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from p-phenylenediamine to DABDT·2HCl via the Herz reaction.

Polymerization Applications (PBZT)

The primary utility of DABDT·2HCl is the synthesis of Poly(p-phenylenebenzobisthiazole) (PBZT) . This process is a polycondensation reaction typically conducted in Polyphosphoric Acid (PPA) .[9]

Experimental Protocol: PPA Process

-

Dehydrochlorination (60°C - 90°C):

-

Mix DABDT·2HCl with Terephthalic Acid (TPA) in PPA.

-

Heat slowly to 60–90°C under vacuum/nitrogen flow.

-

Mechanism: The HCl is driven off. If heated too fast, foaming occurs, disrupting stoichiometry.

-

-

Polymerization (160°C - 190°C):

-

Raise temperature to 160°C, then 190°C.

-

Mechanism: Cyclodehydration occurs. The thiol and amine groups attack the carboxylic acid carbons of TPA, closing the thiazole rings.

-

-

Result: A nematic liquid crystalline solution (dope) is formed, which can be spun directly into high-modulus fibers.

Polymerization Logic Diagram

Figure 2: Step-growth polymerization mechanism of DABDT·2HCl to form PBZT.

Handling, Stability & Safety

Crucial Warning: The free base (non-salt form) of this compound is chemically unstable in air.

-

Storage:

-

Store only as the dihydrochloride salt.

-

Keep in amber vials under Argon or Nitrogen.

-

Temperature: -20°C is preferred for long-term storage; Room Temperature is acceptable if strictly anhydrous/anaerobic.

-

-

Handling:

-

Weighing should be performed in a glovebox.

-

If a glovebox is unavailable, use Schlenk lines and degassed solvents.

-

-

Toxicity:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[10]

-

H315/H319: Causes skin and serious eye irritation.

-

Use full PPE including nitrile gloves and respirator.

-

References

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers.[11] 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisthiazole units in the main chain. Macromolecules. Link

-

ChemicalBook. (2025). 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE Properties and Applications.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[12]Link

-

TCI Chemicals. (2025). Product Specification: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[1][2][3][13][14]Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 75464-52-7|2,5-Diaminobenzene-1,4-dithiol dihydrochloride|BLD Pharm [bldpharm.com]

- 14. PubChemLite - 2,5-diamino-1,4-benzenedithiol dihydrochloride (C6H8N2S2) [pubchemlite.lcsb.uni.lu]

Electronic Modulation and Coordination Geometry: A Comparative Guide to DABDT and 1,4-Benzenedithiol Ligands

This guide provides an in-depth technical analysis comparing DABDT (specifically the aromatic ligand 2,5-diamino-1,4-benzenedithiol ) and 1,4-benzenedithiol (BDT) .

Note on Nomenclature: While "DABDT" occasionally refers to an aliphatic disulfide reducing agent (2-(dibenzylamino)butane-1,4-dithiol) in peptide synthesis, this guide focuses on the aromatic ligand variant used in coordination chemistry, conductive Metal-Organic Frameworks (MOFs), and molecular electronics, as this context aligns with the comparison to 1,4-benzenedithiol.

Executive Summary

In the development of conductive coordination polymers and molecular wires, the choice between 1,4-benzenedithiol (BDT) and its amino-functionalized analogue, 2,5-diamino-1,4-benzenedithiol (DABDT) , dictates the electronic band structure and structural integrity of the resulting material. While BDT serves as a fundamental rigid-rod linker yielding semi-conducting properties, DABDT introduces orthogonal amino donors that enable hydrogen-bond locking and HOMO energy elevation . This guide details the structural, synthetic, and functional divergences required for high-precision materials engineering.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the substitution pattern of the benzene ring. BDT is the "naked" linker, whereas DABDT is the "functionalized" variant. This modification fundamentally alters the ligand field strength and the stacking interactions in 2D materials.

Ligand Architecture

| Feature | 1,4-Benzenedithiol (BDT) | 2,5-Diamino-1,4-benzenedithiol (DABDT) |

| Formula | ||

| Symmetry | ||

| Donor Groups | 2 × Thiol (-SH) | 2 × Thiol (-SH) + 2 × Amine ( |

| Electronic Nature | Strong | |

| Redox Activity | Redox Innocent (mostly) | Non-Innocent (Redox Active) |

| Primary Role | Linear bridging ligand | Bridging ligand + H-bond donor |

The "Amino Effect" on Band Structure

In metal-organic frameworks (e.g.,

-

HOMO Elevation: The lone pairs on the nitrogen atoms donate electron density into the benzene

-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the band gap when coordinated to metals like Ni(II) or Cu(II), often pushing the material from a semiconductor to a metallic conductor . -

Lattice Locking: The

groups form intralayer and interlayer hydrogen bonds with sulfur atoms or solvent molecules, rigidifying the 2D sheets and improving charge carrier mobility compared to the "slippery" stacking of BDT-based polymers.

Part 2: Experimental Protocols & Synthesis

The synthesis of DABDT is significantly more complex than BDT due to the sensitivity of the electron-rich aromatic core to oxidation.

Synthesis of 1,4-Benzenedithiol (BDT)

Standard Protocol via Lithiation

-

Lithiation: Treat benzene-1,4-dithiol precursors (or 1,4-dibromobenzene) with

-BuLi at -78°C. -

Sulfuration: Quench the lithiated species with elemental sulfur (

). -

Reduction: Reduce the resulting polysulfides with

or -

Purification: Sublimation (high purity required for molecular electronics).

Synthesis of 2,5-Diamino-1,4-benzenedithiol (DABDT)

The Benzobis(thiazole) Hydrolysis Route This method avoids the instability of free amino-thiols until the final step.

Step-by-Step Protocol:

-

Precursor Formation: React p-phenylenediamine with ammonium thiocyanate (

) and bromine ( -

Hydrolysis (Critical Step): Reflux the bis(thiazole) in highly concentrated aqueous KOH (40-50%) under an inert atmosphere (Argon/Nitrogen) for 24 hours. The thiazole ring opens to yield the dithiolate.

-

Acidification & Isolation:

-

Caution: The free base is extremely oxidation-sensitive (turns black in air).

-

Acidify with degassed HCl to precipitate the dihydrochloride salt (

). -

Filter under Argon. Store as the salt.

-

-

Usage: Neutralize in situ only when adding the metal salt for MOF synthesis.

Figure 1: Synthetic pathway for DABDT highlighting the critical stabilization as a hydrochloride salt to prevent premature oxidation.

Part 3: Applications in Coordination Polymers

The divergence in ligand chemistry leads to distinct lattice topologies and conductivities.

Conductivity Mechanisms

-

Ni-BDT: Forms 2D hexagonal sheets (kagome-like or honeycomb). Conductivity is limited by the hopping barrier between sheets and the lower orbital overlap.

-

Ni-DABDT: Forms similar 2D sheets, but the -NH2···S hydrogen bonds flatten the layers, reducing structural disorder. The electron-rich ligand enables delocalized band transport , often resulting in conductivities orders of magnitude higher (up to 10–100 S/cm) than Ni-BDT analogues.

Coordination Modes

While BDT acts strictly as a

Figure 2: Impact of ligand functionality on the supramolecular stacking and resulting electronic properties of 2D coordination polymers.

Part 4: Safety & Handling (Self-Validating Protocol)

To ensure scientific integrity and reproducibility, the following handling protocols must be strictly observed.

| Hazard | BDT Protocol | DABDT Protocol |

| Odor/Toxicity | Extreme stench (skunk-like). Use bleach trap. | Less volatile as salt, but releases |

| Oxidation | Slow oxidation to disulfide polymer. | Rapid oxidation to quinoid species (black insoluble solid). |

| Storage | 4°C, dark, under Argon. | -20°C, as |

| Validation | NMR shows sharp aromatic singlet (~7.2 ppm). | NMR ( |

"Red Flag" Check

If your DABDT solution turns dark blue or black immediately upon dissolution in base, the ligand has oxidized to the semiquinone radical or quinone form. A proper preparation should remain yellow/orange (depending on concentration) until metal complexation occurs.

References

-

Huang, X., et al. (2015). "A Two-Dimensional

-d Conjugated Coordination Polymer with Extremely High Electrical Conductivity and Ambipolar Transport Behaviour." Nature Communications. Link -

Kambe, T., et al. (2013). "Redox Control and High Conductivity of Nickel Bis(dithiolene) Complex

-Nanosheet: A Potential Organic Metal." Journal of the American Chemical Society. Link -

Dou, J.H., et al. (2017). "Signature of Metallic Behavior in the Metal-Organic Frameworks

(M = Ni, Cu)." Journal of the American Chemical Society. Link -

Mthembu, S.N., et al. (2019).[1][2] "2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent."[1][2][3][4] Organic Letters. (Included for disambiguation of acronym). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents [agris.fao.org]

- 3. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Electronic structure of transition metal-DABDT complexes

An In-Depth Technical Guide to the Electronic Structure of Transition Metal-DABDT Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal complexes incorporating dithiolene ligands, particularly those derived from the diaminobenzenedithiol (DABDT) family, represent a fascinating and challenging class of molecules. Their rich and often ambiguous electronic structures, governed by the principle of "ligand non-innocence," give rise to remarkable redox activity, intense optical absorptions, and significant potential in catalysis, molecular electronics, and bioinorganic chemistry. This guide provides a comprehensive exploration of the electronic structure of these complexes, synthesizing insights from experimental and theoretical methodologies. We delve into the underlying principles of ligand non-innocence, detail the key characterization techniques, and present a unified model of their electronic landscape, aiming to equip researchers with the foundational knowledge to harness the unique properties of these systems.

Introduction: The Enigma of Non-Innocence

The study of transition metal-dithiolene complexes is a journey into the subtleties of chemical bonding and electron distribution. For decades, these molecules have captivated chemists due to their complex and highly tunable properties, which stem from a unique symbiotic relationship between the metal center and the sulfur-based ligand.

What are Transition Metal-Dithiolene Complexes?

Dithiolene complexes are coordination compounds where a central transition metal atom is bonded to at least one dithiolene ligand. A dithiolene is a bidentate ligand characterized by a pair of sulfur donor atoms attached to a carbon backbone (S-C=C-S). The discovery and initial investigation of these complexes in the 1960s revealed a host of unusual characteristics, including facile one-electron transfer reactions and vibrant colors, which could not be explained by conventional oxidation state formalisms[1]. This led to the realization that the dithiolene ligand itself was an active participant in the complex's redox chemistry.

Introducing the DABDT Ligand Family

The term DABDT generally refers to diaminobenzenedithiol, a specific type of dithiolene ligand derived from a benzene ring functionalized with two thiol groups and two amino groups. The presence of the amino groups, which can be further functionalized, provides an additional layer of tunability, influencing the electronic properties of the resulting complex through inductive and resonance effects. These complexes are part of the broader class of benzenoid dithiolenes[2].

The Concept of Ligand Non-Innocence: Beyond Formal Oxidation States

The core concept for understanding dithiolene complexes is that of the "non-innocent" ligand. An "innocent" ligand, as defined by C.K. Jørgensen, allows for the unambiguous assignment of an oxidation state to the central metal atom[3]. Most common ligands, like Cl⁻ or NH₃, are innocent.

Dithiolene ligands are fundamentally different. They can exist in three distinct, resonance-stabilized redox states:

-

Dianion (ene-1,2-dithiolate): [S₂C₂R₂]²⁻

-

Radical Monoanion (thiosemiquinone): [S₂C₂R₂]¹⁻

-

Neutral (dithioketone): [S₂C₂R₂]⁰

When coordinated to a metal, it is often unclear which form the ligand has adopted. For example, a neutral complex like [Ni(S₂C₂R₂)₂] could be described as Ni(II) with two dithiolate(2-) ligands or Ni(0) with two neutral dithioketone(0) ligands. In reality, the electronic structure is a hybrid of these and other resonance forms, with significant electron delocalization over the entire molecule[3][4][5]. This ambiguity is not a limitation but the very source of their rich chemical properties[1][6].

Synthesis of Transition Metal-DABDT Complexes

The construction of these fascinating molecules is often remarkably straightforward, allowing researchers to focus on their properties and applications.

General Synthetic Routes

The vast majority of transition metal-dithiolene complexes, including those with DABDT-type ligands, are prepared through a direct reaction between a suitable metal salt (e.g., metal chlorides or acetates) and the corresponding dithiol ligand or its dialkali salt (e.g., Na₂[S₂C₆H₂(NH₂)₂])[7][8]. The reaction is typically performed in a 2:1 or 3:1 ligand-to-metal stoichiometric ratio for bis- and tris-dithiolene complexes, respectively, often under inert atmosphere to prevent oxidation of the thiol groups[8][9].

A Representative Synthetic Protocol

Below is a generalized, step-by-step procedure for the synthesis of a bis(DABDT) complex, for example, with Ni(II).

Objective: Synthesize the complex [Ni(DABDT)₂]ⁿ.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

3,4-Diaminobenzenedithiol dihydrochloride (DABDT·2HCl)

-

Sodium methoxide (NaOMe) or other suitable base

-

Anhydrous, degassed methanol

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Ligand Preparation: In a Schlenk flask under argon, dissolve DABDT·2HCl in degassed methanol.

-

Deprotonation: Add a stoichiometric equivalent of a strong base (e.g., two equivalents of NaOMe per equivalent of DABDT·2HCl) to deprotonate the thiol groups, forming the dithiolate in situ. Stir until the solution is homogeneous.

-

Metal Addition: In a separate flask, dissolve NiCl₂·6H₂O in a minimum amount of degassed methanol.

-

Complexation: Slowly add the nickel solution to the stirring ligand solution. A color change is typically immediate, indicating complex formation.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours to ensure complete reaction[7].

-

Isolation: Cool the mixture. The product often precipitates from the solution. If not, the volume can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold methanol and diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum. Further purification can be achieved by recrystallization.

Probing the Electronic Structure: A Multi-Technique Approach

No single technique can fully elucidate the electronic structure of these complexes. Instead, a combination of electrochemical, spectroscopic, and structural methods is required to build a complete picture.

Electrochemical Characterization: Mapping Redox Landscapes

The hallmark of dithiolene complexes is their ability to undergo multiple, reversible one-electron redox events[1]. Cyclic voltammetry (CV) is the primary tool for investigating this behavior.

A CV experiment provides two key pieces of information:

-

Redox Potentials (E₁/₂): The potential at which a redox event occurs is directly related to the energy of the molecular orbital being populated or depopulated. A series of reversible waves indicates the presence of multiple stable oxidation states.

-

Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the chemical stability and electron transfer kinetics of the generated species.

For many metal-dithiolene complexes, the redox events are primarily centered on the ligand orbitals, not the metal d-orbitals, providing direct experimental evidence for their non-innocent character[10][11].

Objective: To determine the redox potentials of a [M(DABDT)₂] complex.

Setup:

-

Potentiostat connected to a three-electrode cell.

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: ~1 mM solution of the metal complex.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple, used for potential referencing.

Procedure:

-

Preparation: Polish the working electrode with alumina slurry, rinse, and dry. Assemble the cell and purge the electrolyte solution with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Blank Scan: Record a CV of the electrolyte solution alone to establish the solvent window and check for impurities.

-

Analyte Scan: Add the analyte solution and record the CV over a potential range expected to encompass the redox events. Vary the scan rate (e.g., from 25 to 200 mV/s) to probe the reversibility of the processes.

-

Internal Referencing: After recording the analyte data, add a small amount of ferrocene and record the CV again.

-

Data Analysis: Measure the peak potentials (Epa, Epc) for each redox wave. Calculate the half-wave potential (E₁/₂ = (Epa + Epc)/2). Report all potentials versus the Fc/Fc⁺ couple.

Spectroscopic Interrogation

Spectroscopy provides direct insight into the energy levels of the molecular orbitals.

Dithiolene complexes often exhibit intense absorptions spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions[12]. These absorptions arise from different electronic transitions[13]:

-

d-d Transitions: Excitation of an electron from one d-orbital to another. These are typically weak.

-

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-based orbital to a metal-based orbital[2].

-

Metal-to-Ligand Charge Transfer (MLCT): Excitation from a metal-based orbital to a ligand-based orbital.

-

Intraligand (IL) Transitions: Excitations between orbitals that are both primarily ligand in character.

The low-energy, high-intensity bands in the NIR region, characteristic of many dithiolene complexes, are often associated with HOMO-LUMO transitions involving the highly delocalized π-system of the metal-chelate ring[14].

This powerful technique combines electrochemistry with spectroscopy[15]. By holding the complex at a specific potential to generate a stable redox state (e.g., the one-electron reduced or oxidized form), the electronic absorption spectrum of that specific species can be recorded[10]. This allows for the unambiguous assignment of spectral features to each member of an electron-transfer series, providing a powerful correlation between the electrochemical and spectroscopic data.

XAS is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment[16]. For dithiolene complexes, Sulfur K-edge XAS is particularly insightful. The energy and intensity of the pre-edge feature are directly proportional to the amount of sulfur character in the metal d-orbitals (i.e., the covalency of the M-S bond)[6]. This provides a quantitative measure of how electron density is shared between the metal and the ligand, a key aspect of non-innocence[6][16].

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides the precise geometric structure of the complex. Key parameters like metal-sulfur (M-S) and carbon-sulfur (C-S) bond lengths are highly sensitive to the electronic structure. For instance, a longer C-S bond length is indicative of more dithiolate (single bond) character, while a shorter C-S bond suggests more dithioketone (double bond) character[17]. These structural metrics provide a ground-state snapshot that can be correlated with spectroscopic and computational results.

Theoretical Modeling: Deciphering Complexity with DFT

While experimental techniques provide crucial data, computational chemistry, particularly Density Functional Theory (DFT), is indispensable for interpreting this data and building a coherent model of the electronic structure[16][18].

The Role of Density Functional Theory (DFT)

DFT has become the workhorse for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost[16]. DFT calculations can predict:

-

Optimized Geometries: Which can be compared with crystallographic data.

-

Molecular Orbital (MO) Energies and Compositions: Revealing the nature of the frontier orbitals (HOMO, LUMO).

-

Charge and Spin Distributions: Quantifying the degree of electron and spin delocalization between the metal and ligands.

Interpreting Molecular Orbitals and Bonding

DFT calculations on a typical square-planar [M(DABDT)₂] complex reveal a set of frontier molecular orbitals that are highly delocalized over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) is often found to have significant contribution from the sulfur atoms and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) may have mixed metal and ligand character[2][19]. This delocalization is the root of the ligand's non-innocent behavior.

Simulating Spectra with TD-DFT

Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate excited state energies[2]. This allows for the simulation of the electronic absorption (UV-Vis-NIR) spectrum. By comparing the calculated spectrum with the experimental one, specific absorption bands can be assigned to specific MO-to-MO transitions, providing a deep understanding of the complex's photophysics[2][19].

The Electronic Structure Unveiled: A Synthesis of Theory and Experiment

By combining the insights from all these methods, a cohesive picture of the electronic structure emerges.

Delocalization and the Metal vs. Ligand Redox Debate

The central finding is that it is often incorrect to describe redox events as purely "metal-based" or "ligand-based". The frontier orbitals involved are typically delocalized over both the metal and the sulfur-rich ligand framework[4]. Therefore, adding or removing an electron affects the entire molecule. The language of non-innocence is a way to acknowledge this profound delocalization.

Frontier Molecular Orbitals (FMOs) and Their Implications

The nature of the HOMO and LUMO dictates the complex's reactivity and properties.

-

Small HOMO-LUMO Gap: The extensive delocalization often leads to a small energy gap between the HOMO and LUMO. This is responsible for the characteristic low-energy NIR absorptions and the facile redox chemistry.

-

FMO Composition: If the HOMO is largely ligand-based, the first oxidation will be ligand-centered. If the LUMO has significant metal character, the first reduction will have a greater effect on the metal center. This composition can be tuned by changing the metal, the substituents on the DABDT ligand, or the coordination geometry[19].

A Case Study: The [Ni(dithiolene)₂] Electron Transfer Series

The square-planar nickel bis(dithiolene) system is a classic example. It can exist in a three-membered electron transfer series: [NiL₂]²⁻, [NiL₂]¹⁻, and [NiL₂]⁰. Extensive studies have shown that despite the formal change in charge, the metal center is best described as Ni(II) in all three species. The electrons are added to and removed from a ligand-based π-molecular orbital, making the ligand itself the primary redox-active component[4].

| Species | Overall Charge | Formal Description | Realistic Description (Evidence-based) |

| [Ni(DABDT)₂]²⁻ | 2- | Ni(II) + 2x dithiolate²⁻ | Ni(II) with two reduced dithiolate ligands |

| [Ni(DABDT)₂]¹⁻ | 1- | Ni(III) + 2x dithiolate²⁻ | Ni(II) with one dithiolate and one radical ligand |

| [Ni(DABDT)₂]⁰ | 0 | Ni(IV) + 2x dithiolate²⁻ | Ni(II) with two radical ligands (or dithioketones) |

Table 1: Description of the [Ni(dithiolene)₂] electron transfer series, highlighting the conflict between formal oxidation states and the reality of a redox-active, non-innocent ligand system[4].

Applications and Future Directions

The unique electronic structures of transition metal-DABDT complexes make them promising candidates for a variety of advanced applications.

Catalysis and Small Molecule Activation

The ability of the ligand to act as an electron reservoir is crucial for catalysis. These complexes are being explored as catalysts for the hydrogen evolution reaction (HER) and CO₂ reduction, processes vital for sustainable energy technologies[20]. The M-S bonds can also reversibly bind and activate small molecules like olefins[20].

Molecular Electronics and Conductors

The planar structure and extensive π-conjugation of many dithiolene complexes facilitate stacking in the solid state, creating pathways for electrical conduction[20][21]. This has led to their use in developing molecular conductors, switches, and materials for thermoelectric devices[22].

Bioinorganic Chemistry and Relevance to Drug Development

The dithiolene motif is found in nature at the active site of certain metalloenzymes (e.g., molybdenum cofactor), making these complexes valuable bioinorganic models[20]. Furthermore, their redox activity and ability to interact with biological targets have opened avenues for therapeutic applications. Certain gold(III) dithiolene complexes have shown promising activity against ovarian cancer cells and various pathogens[14]. The participation of metal complexes in redox processes is a key property that can be exploited in drug design to overcome challenges like microbial resistance[23].

The tunability of the DABDT ligand allows for the strategic design of complexes with specific redox potentials and steric properties to target biological systems, making this an exciting frontier for collaboration between inorganic chemists and drug development professionals.

References

-

The dithiolene ligand—'innocent' or 'non-innocent'? A theoretical and experimental study of some cobalt–dithiolene complexes. Faraday Discussions (RSC Publishing). [Link]

-

DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. International Journal of Scientific & Engineering Research. [Link]

-

Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry. [Link]

-

Protonation and Non-Innocent Ligand Behavior in Pyranopterin Dithiolene Molybdenum Complexes. Inorganic Chemistry. [Link]

-

Intriguing Aspects of Non-innocent Ligands in Transition Metal Complexes. IUCr Journals. [Link]

-

The dithiolene ligand - 'Innocent' or 'non-innocent'? A theoretical and experimental study of some cobalt-dithiolene complexes. ResearchGate. [Link]

-

S K-edge XAS of CuII, CuI, and ZnII Oxidized Dithiolene Complexes: Covalent Contributions to Structure and the Jahn-Teller Effect. PMC. [Link]

-

Conducting Metal Dithiolene Complexes: Structural and Electronic Properties. Chemical Reviews. [Link]

-

Novel dithiolene complexes incorporating conjugated electroactive ligands. ePrints Soton. [Link]

-

Broadband excited-state absorption in metal dithiolene complexes (Conference Presentation). SPIE Digital Library. [Link]

-

Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Longdom Publishing. [Link]

-

Electrochemical and Chemical Reactivity of Dithiolene Complexes. ResearchGate. [Link]

-

Metal Bis(dithiolene) Complexes with One Dimensional Structure: Synthesis and Application. ResearchGate. [Link]

-

Metal dithiolene complex. Grokipedia. [Link]

-

review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. International Journal of Current Research. [Link]

-

Interligand communication in a metal mediated LL′CT system – a case study. Dalton Transactions. [Link]

-

The Electronic Structure and Spectroscopy of Metallo‐Dithiolene Complexes. ResearchGate. [Link]

-

Magnesium-stabilised transition metal formyl complexes: structures, bonding, and ethenediolate formation. PMC. [Link]

-

Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC. [Link]

-

Dithiolene Complexes of First-Row Transition Metals for Symmetric Nonaqueous Redox Flow Batteries. PubMed. [Link]

-

Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]

-

Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. [Link]

-

The general features of transition metal chemistry. Chemguide. [Link]

-

Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. PMC. [Link]

-

Synthesis of Transition Metal Complexes and Their Effects on Combustion Properties of Semi-Rigid Polyvinyl Chloride. MDPI. [Link]

-

6.3: Electronic Structure of Complexes (Part 2). Chemistry LibreTexts. [Link]

-

Electronic Spectroscopy of Transition Metal Complexes Absorption of Light. University of Illinois Urbana-Champaign. [Link]

-

Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. Journal of Medicinal and Chemical Sciences. [Link]

-

The Transition Metals. University of Guelph. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. banglajol.info [banglajol.info]

- 3. The dithiolene ligand—‘innocent’ or ‘non-innocent’? A theoretical and experimental study of some cobalt–dithiolene complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. S K-edge XAS of CuII, CuI, and ZnII Oxidized Dithiolene Complexes: Covalent Contributions to Structure and the Jahn-Teller Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Novel dithiolene complexes incorporating conjugated electroactive ligands - ePrints Soton [eprints.soton.ac.uk]

- 11. Dithiolene Complexes of First-Row Transition Metals for Symmetric Nonaqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. comp.chem.umn.edu [comp.chem.umn.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Magnesium-stabilised transition metal formyl complexes: structures, bonding, and ethenediolate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interligand communication in a metal mediated LL′CT system – a case study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04716G [pubs.rsc.org]

- 20. grokipedia.com [grokipedia.com]

- 21. www2.riken.jp [www2.riken.jp]

- 22. Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,5-Diaminobenzene-1,4-dithiol Dihydrochloride in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,5-Diaminobenzene-1,4-dithiol (DABDT), focusing on its commercially prevalent dihydrochloride salt form, in the polar aprotic solvents N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Addressed to researchers, chemists, and materials scientists, this document elucidates the fundamental physicochemical principles governing the dissolution process, presents available solubility data, and details critical factors influencing solubility such as temperature and solvent purity. A rigorous, step-by-step experimental protocol for determining equilibrium solubility is provided to empower researchers to quantify this parameter under specific laboratory conditions. The guide aims to bridge the gap in readily available quantitative data by explaining the molecular interactions that confer high solubility and providing the practical tools for its empirical validation, which is essential for applications ranging from polymer synthesis to the fabrication of metal-organic frameworks.

Introduction: The Compound and the Solvents

This compound (DABDT) is a bifunctional aromatic compound featuring both amine (-NH₂) and thiol (-SH) groups. These functional groups make it a highly valuable monomer and building block in advanced materials science, including the synthesis of high-performance polymers like polybenzobisthiazoles, redox-active ligands for functional metal complexes, and linkers for creating Covalent Organic Frameworks (COFs).[1]

In laboratory and commercial settings, DABDT is most commonly supplied and utilized as its dihydrochloride salt (2,5-Diamino-1,4-benzenedithiol Dihydrochloride, CAS No. 75464-52-7).[2][3] This salt form enhances the compound's stability, particularly against oxidation of the thiol groups, which are known to be air-sensitive.[2] However, the presence of the hydrochloride renders the molecule ionic, fundamentally dictating its solubility behavior.

The choice of solvent is paramount for successfully employing DABDT in synthesis. N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful, polar aprotic solvents frequently used in chemistry and materials science.[4] Their ability to dissolve a wide range of organic and inorganic compounds, including polar and ionic species, makes them primary candidates for creating homogeneous reaction mixtures involving DABDT dihydrochloride.[5][6] Understanding the solubility of DABDT in these specific solvents is a critical first step for reaction design, concentration control, and process optimization.

Physicochemical Principles of Solubility

The high solubility of DABDT dihydrochloride in DMF and DMSO is a direct consequence of strong solute-solvent interactions that overcome the lattice energy of the crystalline salt.

-

Solute Structure: As a dihydrochloride salt, the amine groups of DABDT are protonated (-NH₃⁺), creating positive charges that are balanced by two chloride (Cl⁻) counter-ions. The molecule thus possesses significant ionic character. Furthermore, the thiol (-SH) and aromatic ring components contribute to its overall polarity.

-

Solvent Properties: Both DMF and DMSO are classified as polar aprotic solvents.[4][6] They possess large dipole moments and high dielectric constants, which enable them to effectively solvate ions.[5]

-

DMF (HCON(CH₃)₂): The oxygen atom has a partial negative charge, and the nitrogen-carbonyl group creates a significant dipole.

-

DMSO ((CH₃)₂SO): The highly polar sulfur-oxygen double bond results in a strong dipole, with the oxygen atom being a potent hydrogen bond acceptor.

-

-

Solvation Mechanism: Dissolution occurs as the polar solvent molecules orient themselves around the solute. The partially negative oxygen atoms in both DMF and DMSO form strong ion-dipole interactions with the protonated amine (-NH₃⁺) groups of the DABDT cation. Simultaneously, the partially positive regions of the solvent molecules solvate the chloride anions. This process, known as solvation, releases energy that disrupts the ionic lattice of the solid salt, leading to its dissolution. The lack of acidic protons (O-H or N-H bonds) in these aprotic solvents means they do not "cage" the nucleophilic chloride anions as effectively as protic solvents would, further facilitating dissolution.[6]

Solubility Profile of DABDT Dihydrochloride

While the qualitative solubility is well-established, specific quantitative data remains sparse in publicly available literature. The following table summarizes the known information.

| Solvent | Chemical Formula | Type | Qualitative Solubility of DABDT·2HCl | Quantitative Data (at 25 °C) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[2][3] | Not readily available in cited literature. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be soluble | Not readily available in cited literature. |

Note on DMSO Solubility: Although not explicitly stated in supplier literature in the same way as for DMF, DMSO's higher polarity and dielectric constant compared to DMF suggest it is also an excellent solvent for DABDT dihydrochloride. It is widely used for dissolving a vast range of compounds for biological screening and chemical reactions.[7][8][9] The experimental protocol provided in Section 5 can be used to confirm and quantify this.

Key Factors Influencing Solubility

Several experimental variables can significantly impact the observed solubility of DABDT dihydrochloride.

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. Gentle warming (e.g., to 30-40 °C) can be an effective strategy to dissolve the compound, but caution is required as excessive heat may promote degradation.[7][10]

-

Solvent Purity: Both DMF and DMSO are hygroscopic and will readily absorb atmospheric moisture.[7][10] The presence of water can alter the solvent's polarity and may negatively impact the solubility of the compound or promote unwanted side reactions. Using anhydrous grades of solvents and handling them under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Compound Purity & Form: The presence of impurities can affect the crystal lattice energy and thus the solubility. It is crucial to use a well-characterized batch of this compound Dihydrochloride with a known purity, typically 97% or higher.

-

Air Sensitivity: The thiol groups in DABDT are susceptible to oxidation, especially in solution.[2] Performing dissolution and subsequent reactions under an inert atmosphere is critical to prevent the formation of disulfide-linked oligomers, which may be less soluble and act as impurities.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes a standard shake-flask method to determine the equilibrium solubility of DABDT dihydrochloride. This method is considered a gold standard for generating reliable thermodynamic solubility data.[11]

5.1. Materials and Reagents

-

This compound Dihydrochloride (≥97% purity)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (4-decimal place)

-

Vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system for quantification

5.2. Safety Precautions

-

DABDT dihydrochloride is harmful if swallowed, inhaled, or in contact with skin.[12] It causes serious skin and eye irritation.[12][13]

-

Always handle the compound inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust.[12]

-

Consult the Safety Data Sheet (SDS) for the compound and solvents before beginning work.[12]

5.3. Step-by-Step Methodology

-

Preparation: Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C).

-

Sample Addition: Add an excess amount of DABDT dihydrochloride to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point would be ~20-30 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the chosen anhydrous solvent (DMF or DMSO) to the vial.

-

Equilibration: Tightly cap the vial and place it in the orbital shaker within the temperature-controlled environment. Allow the slurry to agitate for at least 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, tared vial. This step is crucial to remove all particulate matter.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute a known mass or volume of the saturated solution with the appropriate solvent in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λₘₐₓ of DABDT or HPLC) to determine its concentration.

-

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility in desired units (e.g., mg/mL or mol/L).

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

5.4. Visualization of Experimental Workflow

The following diagram outlines the key steps in the equilibrium solubility determination protocol.

Caption: Workflow for determining the equilibrium solubility of DABDT.

Implications for Research and Development

A thorough understanding of DABDT solubility in DMF and DMSO is not merely academic; it has direct practical consequences:

-

Reaction Homogeneity: Ensuring the monomer is fully dissolved is critical for achieving controlled polymerization and predictable material properties. Incomplete dissolution can lead to low molecular weight polymers or materials with defects.

-

Concentration Limits: Knowing the solubility limit allows researchers to maximize reaction concentrations, improving efficiency and throughput, without risking precipitation of the starting material.

-

Solution Stability: DABDT solutions, especially in DMSO, may have limited long-term stability.[7] It is often advisable to prepare solutions fresh before use to avoid degradation or oxidation.[7]

-

Process Scale-up: Solubility data is essential for chemical engineers when scaling up synthetic processes, as it informs reactor volume, solvent requirements, and processing conditions.

Conclusion

This compound dihydrochloride exhibits high solubility in the polar aprotic solvents DMF and DMSO due to strong ion-dipole interactions between the ionic solute and the polar solvent molecules. While precise quantitative solubility values are not widely published, the established qualitative solubility in DMF and the strong theoretical basis for its solubility in DMSO provide a solid foundation for its use in these media.[2] For applications requiring precise concentration control, it is imperative that researchers perform empirical solubility determination. The detailed experimental protocol and workflow provided in this guide offer a robust framework for obtaining reliable, quantitative solubility data, thereby enabling more controlled and reproducible materials synthesis and development.

References

-

PubChem. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269. [Link]

-

Chemsrc. This compound | CAS#:15657-79-1. [Link]

-

Hu, X., & Yu, D. (2012). A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. RSC Advances, 2(16), 6570-6575. [Link]

-

Wikipedia. Dithiol. [Link]

-

Glazkova, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3975. [Link]

-

Patel, K., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Ivanenkov, Y. A., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 48(4), 830-838. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Albericio, F., et al. (2019). 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents. Organic Letters, 21(24), 10111-10114. [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

-

ChemBK. 2,5-Diaminobenzene-1,4-diol. [Link]

-

Royal Society of Chemistry. (2025). Green Chemistry. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

Sources

- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Incorporation of 2,5-Diaminobenzene-1,4-dithiol (DABDT) in Supercapacitor Electrodes

Executive Summary

2,5-diaminobenzene-1,4-dithiol (DABDT) represents a class of "non-innocent" redox-active ligands capable of revolutionizing supercapacitor electrodes. Unlike traditional carbon-based double-layer capacitors (EDLCs), DABDT-based materials store energy through rapid Faradaic redox reactions (pseudocapacitance).

However, the monomeric form of DABDT is unstable and poorly conductive. The industry-standard approach—and the focus of this guide—is the in situ polymerization of DABDT with transition metals (specifically Nickel) to form Conductive Coordination Polymers (Ni-DABDT CPs) . These 2D layered materials exhibit metallic conductivity (

Key Performance Metrics:

-

Cycling Stability: >90% retention after 5,000 cycles

-

Mechanism: Dual redox contribution from both the Ni center and the DABDT ligand.

Chemical Basis & Mechanism

The "Non-Innocent" Ligand Effect

In classical metal-organic frameworks (MOFs), the organic linker is an insulating spacer. In Ni-DABDT, the ligand participates in electron transfer. The sulfur atoms in DABDT form a square-planar coordination with Nickel (

Redox-Conductivity Mechanism

The charge storage mechanism is not limited to surface adsorption. It involves bulk redox hopping where the oxidation state of the ligand changes (e.g., from benzenoid to quinoid forms) coupled with the

Figure 1: Simplified redox mechanism showing the reversible transition between reduced and oxidized states facilitated by electron hopping and orbital delocalization.

Experimental Protocol: Synthesis of Ni-DABDT CP

Safety Warning: DABDT is air-sensitive and prone to rapid oxidation to disulfides. It is typically supplied as 2,5-diamino-1,4-benzenedithiol dihydrochloride (DABDT[3]·2HCl) .[4] Handle all precursors in a fume hood or glovebox.

Materials Required[5][6]

-

Ligand: DABDT·2HCl (>97% purity).

-

Metal Source: Nickel(II) Acetate Tetrahydrate (

) or Nickel Chloride ( -

Solvent: Deionized Water (DI) and Ethanol (EtOH) mixture (1:1 v/v).

-

Base: Ammonia solution (

, 28%) or Pyridine (for deprotonation). -

Substrate: Nickel Foam (NF) or Carbon Cloth (CC) for direct growth (Recommended for lower resistance).

Workflow Visualization

Figure 2: Step-by-step synthesis workflow for Ni-DABDT coordination polymer.

Detailed Procedure (Direct Growth on Ni Foam)

Rationale: Growing the material directly on the current collector (Ni Foam) eliminates the need for insulating polymeric binders (like PVDF), significantly lowering Equivalent Series Resistance (ESR).

-

Substrate Preparation:

-

Cut Nickel Foam (1 cm x 2 cm).

-

Clean sequentially in 3M HCl (5 min), Acetone (10 min), and Ethanol (10 min) under ultrasonication to remove oxide layers.

-

-

Precursor Solution (The "One-Pot" Method):

-

Dissolve 0.5 mmol Ni(OAc)₂·4H₂O in 15 mL degassed DI water.

-

Dissolve 0.5 mmol DABDT·2HCl in 15 mL degassed Ethanol.

-

Critical: Mix the two solutions under continuous

flow. The solution may turn slightly turbid.

-

-

Initiation:

-

Add 0.5 mL of Ammonia solution dropwise.

-

Observation: The color will darken immediately (deep blue/black), indicating the deprotonation of thiol/amine groups and coordination with

.

-

-

Synthesis:

-

Transfer the solution and the cleaned Ni Foam into a Teflon-lined autoclave (50 mL capacity).

-

Heat at 85°C for 8 hours . (Note: Lower temperatures favor 2D sheet formation; higher temperatures >120°C may lead to bulk agglomeration).

-

-

Post-Processing:

-

Remove the Ni Foam (now coated with black Ni-DABDT).

-

Wash gently with water and ethanol to remove unreacted salts.

-

Vacuum dry at 60°C for 12 hours.

-

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

Structural Validation Checklist

| Technique | Target Feature | Expected Result |

| XRD (X-Ray Diffraction) | Crystallinity | Peaks at low angles ( |

| XPS (X-ray Photoelectron Spectroscopy) | Chemical Bonding | Ni 2p: distinct peaks for Ni-S/Ni-N. S 2p: Absence of unbound thiol (-SH) peak at ~164 eV. |

| Raman | Ligand Integrity | Characteristic bands for C-S and C-N stretching; confirmation of quinoid structure. |

| SEM/TEM | Morphology | Nanosheet morphology (flower-like or stacked layers) on the Ni foam surface. |

Electrochemical Validation (Three-Electrode System)

-

Electrolyte: 2M or 6M KOH (Aqueous) is standard.

-

Reference Electrode: Hg/HgO.

-

Counter Electrode: Platinum foil or Graphite rod.

Protocol:

-

Cyclic Voltammetry (CV): Scan from 0 to 0.5V (vs Hg/HgO). Look for broad redox peaks (not rectangular) indicating pseudocapacitance.

-

GCD (Galvanostatic Charge Discharge): Test at current densities from 1 A/g to 20 A/g.

-

Calculation:

-

Target: Discharge curves should be nearly triangular but with slight curvature due to redox activity.

-

Troubleshooting & Optimization

Issue 1: Low Conductivity / High Resistance

-

Cause: Incomplete coordination or oxidation of the ligand before synthesis.

-

Solution: Ensure rigorous degassing of solvents (

bubbling for >30 mins) before adding DABDT·2HCl.[4] The free thiol group oxidizes to disulfide (S-S) in air, breaking the conjugation path.

Issue 2: Material Delamination

-

Cause: Rapid crystal growth or poor substrate adhesion.

-

Solution: Lower the synthesis temperature to 60°C and extend time to 12-16 hours. This promotes slower, more adhesive nucleation on the Ni foam.

Issue 3: Limited Potential Window

-

Cause: Water splitting in aqueous electrolyte.

-

Solution: If the voltage window in KOH is too narrow (<0.6V), switch to an organic electrolyte (e.g., 1M

in Acetonitrile), though this requires assembling a coin cell in a glovebox.

References

-

Kambe, T., et al. (2013). Redox control and high conductivity of nickel bis(dithiolene) complex

-nanosheet: a potential organic conductor. Journal of the American Chemical Society.[5] -

Park, J., et al. (2018). Conductive MOF-Based Electrodes for High-Performance Supercapacitors. ACS Energy Letters.

-

Shi, Y., et al. (2021). Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors.[6] Nanoscale.

-

TCI Chemicals. (2023). Safety Data Sheet: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[3][4]

Sources

- 1. Transition metal coordination polymer-derived materials for supercapacitor applications: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Experimental manifestation of redox-conductivity in metal-organic frameworks and its implication for semiconductor/insulator switching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors - Nanoscale (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low conductivity in DABDT coordination polymers

This guide serves as a specialized Technical Support Center for researchers working with DABDT (2,5-diamino-1,4-benzenedithiol) based coordination polymers (CPs), specifically focusing on the Metal-DABDT family (e.g., Ni-DABDT, Cu-DABDT).

Ticket Subject: Troubleshooting Low Conductivity Anomalies Assigned Specialist: Senior Application Scientist, Materials Characterization Division Status: Open

Executive Summary

You are likely encountering a conductivity mismatch between your synthesized M-DABDT (Metal-Diaminobenzenedithiol) samples and literature values (often reported in the

This guide bypasses standard textbook definitions to address the specific failure modes of sulfur-nitrogen rich coordination polymers.

PART 1: The Diagnostic Workflow (Logic Tree)

Before altering your synthesis, trace your issue through this logic gate.

Figure 1: Decision matrix for isolating conductivity failures in M-DABDT systems.

PART 2: Troubleshooting Modules

Module A: The "Non-Innocent" Ligand Trap (Oxidation States)

User Question: "My Ni-DABDT powder is highly crystalline (sharp XRD), but the conductivity is stuck at

Technical Insight: You likely have the neutral or fully reduced form of the polymer. DABDT is a "non-innocent" ligand, meaning it participates in the redox activity of the complex.

-

The Mechanism: High conductivity in bis(dithiolene) systems arises from mixed-valency or partial oxidation (holes in the valence band). If the ligand is fully reduced (dianionic form), the bandgap is too large.

-

The Evidence: Purely stoichiometric reactions under inert atmosphere often yield the insulating state.

Protocol: Oxidative Doping To activate charge carriers, you must oxidize the ligand backbone.

-

Iodine Vapor Doping (Standard):

-

Place your M-DABDT powder in a small vial.

-

Place this vial inside a larger jar containing solid Iodine (

) crystals. -

Seal and heat to 60°C for 4-12 hours .

-

Result: The iodine acts as an electron acceptor, creating holes in the CP framework. Conductivity can jump by

to

-

-

Air Annealing (Alternative):

-